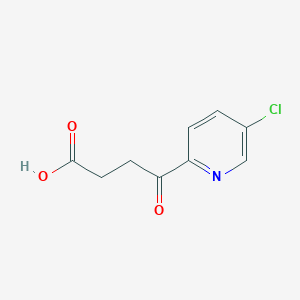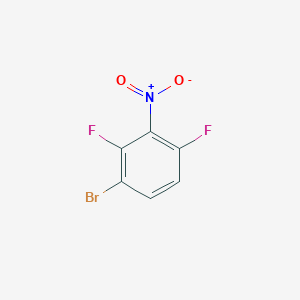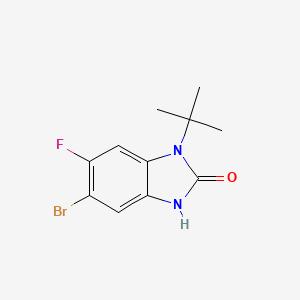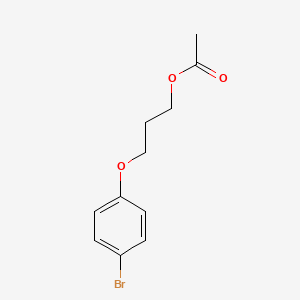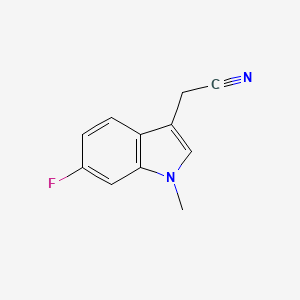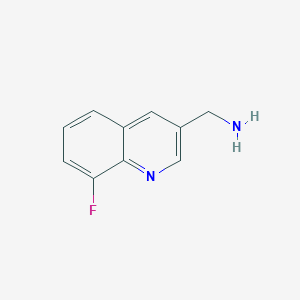![molecular formula C9H15NO3 B1378596 {5-[(tert-ブトキシ)メチル]-1,2-オキサゾール-3-イル}メタノール CAS No. 1797174-00-5](/img/structure/B1378596.png)
{5-[(tert-ブトキシ)メチル]-1,2-オキサゾール-3-イル}メタノール
説明
{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol is an organic compound with the molecular formula C9H15NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
科学的研究の応用
Chemistry: {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(hydroxymethyl)-1,2-oxazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.
Industrial Production Methods: Industrial production of {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or amines.
作用機序
The mechanism of action of {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
類似化合物との比較
{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}acetic acid: This compound has a carboxylic acid group instead of a hydroxyl group.
Uniqueness: {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol is unique due to its specific functional groups and reactivity. The presence of the tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over similar compounds.
特性
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)12-6-8-4-7(5-11)10-13-8/h4,11H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYAVQJEGPIONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


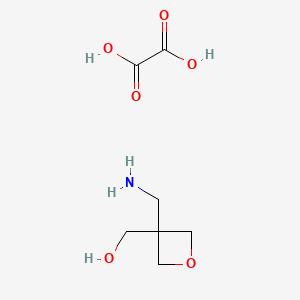
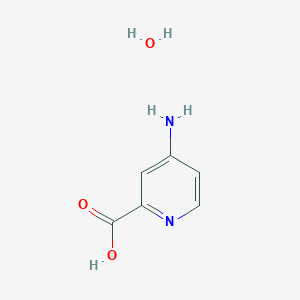

![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)

